molecular formula C10H11N B14616339 4-(Penta-2,4-dien-2-yl)pyridine CAS No. 60499-04-9

4-(Penta-2,4-dien-2-yl)pyridine

Cat. No.: B14616339
CAS No.: 60499-04-9
M. Wt: 145.20 g/mol
InChI Key: PBUYBWLKXTVQBH-UHFFFAOYSA-N
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Description

4-(Penta-2,4-dien-2-yl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a penta-2,4-dien-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Penta-2,4-dien-2-yl)pyridine typically involves the reaction of pyridine with penta-2,4-dien-2-yl halides under basic conditions. One common method is the nucleophilic substitution reaction where pyridine acts as a nucleophile, attacking the electrophilic carbon of the penta-2,4-dien-2-yl halide. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts, such as palladium or nickel complexes, can also enhance the efficiency of the reaction. Purification of the product is typically achieved through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

4-(Penta-2,4-dien-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism by which 4-(Penta-2,4-dien-2-yl)pyridine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The penta-2,4-dien-2-yl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, the pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, further modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Penta-2,4-dien-2-yl)pyridine is unique due to the combination of the pyridine ring and the penta-2,4-dien-2-yl group, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

60499-04-9

Molecular Formula

C10H11N

Molecular Weight

145.20 g/mol

IUPAC Name

4-penta-2,4-dien-2-ylpyridine

InChI

InChI=1S/C10H11N/c1-3-4-9(2)10-5-7-11-8-6-10/h3-8H,1H2,2H3

InChI Key

PBUYBWLKXTVQBH-UHFFFAOYSA-N

Canonical SMILES

CC(=CC=C)C1=CC=NC=C1

Origin of Product

United States

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